Ethanol, 2,2'-[oxybis(methylenethio)]bis-
Description
Contextualization of Polyether-Thioether Ligands and Related Scaffolds in Modern Chemical Research
Polyether-thioether ligands are a class of compounds that have garnered considerable interest in coordination chemistry due to their versatile binding capabilities. nih.govwikipedia.orgnih.gov The presence of both soft sulfur donor atoms and harder oxygen donor atoms allows these ligands to coordinate with a wide range of metal ions, exhibiting flexible coordination modes. scholaris.ca This adaptability makes them valuable in the design of metal complexes with specific catalytic, electronic, or structural properties. The thioether linkages, with their pyramidal sulfur centers, can introduce chirality into the metal complexes, which is of particular interest in asymmetric catalysis. wikipedia.org
The general characteristics of related polyether and thioether compounds are summarized in the table below:
| Feature | Polyethers | Thioethers |
| Donor Atom | Oxygen | Sulfur |
| Hard/Soft Nature | Hard | Soft |
| Bonding | Primarily electrostatic | Covalent character |
| Coordination Geometry | Flexible | Can induce specific geometries |
| Redox Activity | Generally redox-inactive | Can be oxidized to sulfoxides and sulfones |
In the realm of materials science, polymers incorporating ether and thioether functionalities are being explored for a variety of applications. Poly(thioether)s, for instance, are investigated as components of solid polymer electrolytes for lithium-ion batteries. researchgate.net The sulfur atoms can interact with lithium ions, facilitating ion transport. The ether linkages, on the other hand, can enhance the flexibility and amorphous nature of the polymer, which is also beneficial for ionic conductivity. researchgate.net
Historical Development of Academic Inquiry into Thioether-Containing Polyols
The academic exploration of thioether-containing compounds has a rich history, initially driven by their presence in biological systems. The amino acid methionine, with its thioether side chain, plays a crucial role in biochemistry, including as a ligand in metalloproteins like cytochrome c. wikipedia.org Early research in coordination chemistry focused on simple thioether ligands to understand their fundamental bonding properties with transition metals. wikipedia.org
The development of synthetic multidentate ligands containing thioether groups marked a significant advancement. These ligands, such as the thiacrown ethers, which are analogues of crown ethers, demonstrated selective binding of metal ions. wikipedia.org The introduction of additional donor groups, such as hydroxyl moieties to create thioether-containing polyols, expanded the coordination possibilities and the potential applications of the resulting metal complexes.
In polymer chemistry, the synthesis of poly(thioether)s has been a subject of investigation for decades. The thiol-ene "click" reaction has emerged as a highly efficient method for the preparation of poly(thioether)s and poly(ether-thioether)s. nih.govumass.edu This reaction's tolerance to a wide range of functional groups has enabled the synthesis of complex polymer architectures with tailored properties. The development of functional diols, including those with thioether linkages, as chain extenders has been instrumental in creating novel thermoplastic elastomers with tunable properties. rsc.org
Current Academic Significance of Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- in Emerging Fields
While direct research on Ethanol, 2,2'-[oxybis(methylenethio)]bis- is not widely published, its structure suggests relevance in several emerging fields. As a flexible, potentially multidentate ligand, it could find application in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The combination of ether and thioether donors could lead to materials with interesting catalytic or gas sorption properties. The terminal hydroxyl groups also offer sites for further functionalization, allowing for the creation of more complex ligand systems.
In the field of polymer chemistry, Ethanol, 2,2'-[oxybis(methylenethio)]bis- can be considered a valuable building block. It can be used as a monomer in polycondensation reactions to produce polyesters or polyurethanes with incorporated thioether and ether linkages. Such polymers could exhibit enhanced thermal stability, refractive index, or metal-binding capabilities. The presence of both ether and thioether groups might also impart unique solubility and processing characteristics to the resulting polymers.
Furthermore, the thioether moieties are susceptible to oxidation, which can be exploited in the design of responsive materials. For example, polymers containing this unit could be designed to degrade or change their properties in the presence of oxidizing agents, leading to applications in drug delivery or as sensors.
Scope and Objectives of a Comprehensive Scholarly Review on Ethanol, 2,2'-[oxybis(methylenethio)]bis-
A comprehensive scholarly review on Ethanol, 2,2'-[oxybis(methylenethio)]bis- would serve to highlight the potential of this under-explored molecule and stimulate further research. The primary objectives of such a review would be to:
Systematically investigate and compile any existing, albeit limited, literature and patent information on the synthesis and properties of Ethanol, 2,2'-[oxybis(methylenethio)]bis-.
Provide a detailed theoretical analysis of its conformational flexibility and coordination behavior with various metal ions using computational methods.
Propose and outline synthetic routes to this compound and its derivatives, encouraging experimental validation.
Extrapolate from the known chemistry of related polyether-thioether ligands and thioether-containing polyols to predict the potential applications of Ethanol, 2,2'-[oxybis(methylenethio)]bis- in areas such as catalysis, materials science, and supramolecular chemistry.
Identify the key knowledge gaps and suggest specific avenues for future research to fully elucidate the chemical and physical properties of this compound and its potential utility.
By providing a thorough overview and a forward-looking perspective, such a review would aim to establish Ethanol, 2,2'-[oxybis(methylenethio)]bis- as a target molecule for synthetic chemists and materials scientists, thereby fostering innovation in the development of new functional molecules and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanylmethoxymethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S2/c7-1-3-10-5-9-6-11-4-2-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECTPPOVMJXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCOCSCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067995 | |
| Record name | Ethanol, 2,2'-[oxybis(methylenethio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36727-72-7 | |
| Record name | 2,2′-[Oxybis(methylenethio)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2,2'-(oxybis(methylenethio))bis- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[oxybis(methylenethio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethanol, 2,2'-[oxybis(methylenethio)]bis- | |
| Source | EPA DSSTox | |
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| Record name | 2,2'-[oxybis(methylenethio)]bisethanol | |
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Methodologies for the Chemical Synthesis of Ethanol, 2,2 Oxybis Methylenethio Bis and Its Structural Analogues
Overview of Synthetic Strategies for Thioether-Bridged Diols
The construction of thioether-bridged diols, such as Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis-, involves the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds. General strategies for forming thioethers often rely on the nucleophilic nature of thiols or thiolates, which can react with electrophilic carbon centers. masterorganicchemistry.com Common approaches include nucleophilic substitution reactions, Michael additions, and metal-catalyzed cross-coupling reactions. acsgcipr.orgthieme-connect.com For diols containing thioether linkages, the synthetic design must accommodate the introduction of both the sulfur bridges and the terminal hydroxyl groups. This can be achieved by utilizing precursors that already contain one or more of these functionalities or by building the molecule through sequential bond-forming reactions.
Classical Synthetic Routes to Ethanol, 2,2'-[oxybis(methylenethio)]bis-
One plausible approach involves the use of a polyether precursor that can be functionalized with thiol-containing moieties. For instance, a di-halogenated or di-sulfonated ether could react with a protected mercaptoethanol derivative. The Williamson ether synthesis, a well-established method for forming ethers, has an analogous thioether synthesis where a thiolate displaces a leaving group on an alkyl halide. masterorganicchemistry.com
A hypothetical reaction could involve a precursor like bis(2-chloroethoxy)methane reacting with 2-mercaptoethanol in the presence of a base. The base would deprotonate the thiol to form a more nucleophilic thiolate, which would then displace the chloride ions in a nucleophilic substitution reaction.
Table 1: Representative Thiol-Etherification Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Bis(2-chloroethoxy)methane | 2-Mercaptoethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethanol, 2,2'-[oxybis(methylenethio)]bis- |
This method offers a straightforward approach to installing the thioether linkages and the terminal alcohol functionalities simultaneously.
The formation of C-S and C-O bonds is fundamental to the synthesis of the target molecule. researchgate.net Condensation reactions, where two molecules join with the loss of a small molecule like water, can be employed. For example, a diol could be reacted with a sulfur-containing electrophile.
Alternatively, sequential substitution reactions can be utilized. A key strategy in thioether synthesis is the SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.comacsgcipr.org This approach is highly efficient for primary and secondary alkyl halides. For the synthesis of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, one could envision a multi-step process starting with simpler building blocks.
Table 2: Example of a Sequential Substitution Approach
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 2,2'-Oxydiethanol, Thionyl chloride | Pyridine | Bis(2-chloroethyl) ether |
| 2 | Bis(2-chloroethyl) ether, Sodium hydrosulfide | Ethanol | Bis(2-mercaptoethyl) ether |
| 3 | Bis(2-mercaptoethyl) ether, Formaldehyde, Acid catalyst | - | Cyclic intermediate |
| 4 | Ring opening of cyclic intermediate | Water | Ethanol, 2,2'-[oxybis(methylenethio)]bis- |
This hypothetical pathway highlights the versatility of classical organic reactions in constructing complex molecules.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. rsc.org A multicomponent strategy for the synthesis of thioether-bridged diols could involve the reaction of a di-thiol, an aldehyde, and an alcohol. While specific MCRs for the target molecule are not documented, the principles of MCRs in thioether synthesis are well-established. chemistryforsustainability.org For instance, a three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can produce β-keto thioethers. rsc.org
Advanced and Sustainable Synthetic Protocols for Ethanol, 2,2'-[oxybis(methylenethio)]bis-
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, often employing catalysis.
Catalytic methods provide milder reaction conditions and can offer higher selectivity compared to classical routes. Transition-metal catalysis, particularly with palladium, nickel, and copper, is widely used for C-S bond formation. thieme-connect.comnih.gov These methods are especially powerful for the synthesis of aryl thioethers but can also be applied to alkyl thioethers.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. semanticscholar.orgiciq.orgnih.gov Organocatalytic methods can promote reactions under mild conditions and often provide high stereoselectivity. For the synthesis of thioether-containing molecules, organocatalysts can activate either the thiol or the electrophile. For example, a chiral fluoride catalyst has been used in a cascade sulfa-Michael/aldol reaction to generate chiral tetrahydrothiophene derivatives. researchgate.net A photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols has also been reported, utilizing an indole thiolate organocatalyst. semanticscholar.orgiciq.orgnih.gov
Table 3: Comparison of Catalytic Methods for Thioether Synthesis
| Catalytic Method | Catalyst Example | Advantages | Potential Application for Target Molecule |
| Transition-Metal Catalysis | Palladium(II) acetate/CyPF-tBu | High efficiency for C-S bond formation, broad substrate scope. nih.gov | Coupling of a di-thiol precursor with a di-haloether. |
| Organocatalysis | Indole thiolate | Mild reaction conditions, avoids toxic metals. semanticscholar.orgiciq.orgnih.gov | Catalyzing the addition of a thiol to an activated precursor. |
The development of such catalytic systems offers promising avenues for the efficient and environmentally benign synthesis of Ethanol, 2,2'-[oxybis(methylenethio)]bis- and its analogues.
Green Chemistry Approaches in Synthesis (e.g., solvent-free, atom-economic reactions)
The synthesis of complex molecules like Ethanol, 2,2'-[oxybis(methylenethio)]bis- is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Key among these principles are atom economy and the use of solvent-free reaction conditions.
Atom-Economic Reactions: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal, 100% atom-economic reaction incorporates all atoms from the reactants into the final product, generating no waste. For the synthesis of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, a hypothetical atom-economic approach could involve the direct addition of 2-mercaptoethanol to a precursor like bis(vinyloxymethyl) ether, although such precursors are not standard. A more practical, highly atom-economical approach involves the acid-catalyzed condensation of 2-mercaptoethanol with paraformaldehyde and a water scavenger, though this would not form the central "oxy" bridge directly.
A prominent example of an atom-economic reaction in a related field is the iodosulfenylation of alkynes, which proceeds with 100% atom economy by using only iodine and disulfides as reagents. rsc.org This highlights a strategic direction for developing syntheses for complex thioethers. For Ethanol, 2,2'-[oxybis(methylenethio)]bis-, a greener synthesis might involve a multi-step process where each step is optimized for atom economy, such as the Williamson ether synthesis followed by a thiol-ene reaction, minimizing byproduct formation at each stage.
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Such reactions are often facilitated by grinding solid reactants together (mechanochemistry) or by heating liquid reactants in the absence of a solvent. For the synthesis of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, a potential solvent-free approach could involve the reaction of sodium 2-mercaptoethoxide with bis(chloromethyl) ether at an elevated temperature, with the liquid product acting as its own solvent as the reaction progresses.
The table below compares a hypothetical traditional synthesis route with a potential green chemistry alternative, highlighting the key green metrics.
| Metric | Traditional Route (e.g., using protecting groups and solvents) | Green Alternative (Hypothetical) |
| Principle | Multi-step synthesis with protecting groups, using organic solvents like THF or DCM. | One-pot or tandem reaction, solvent-free or in water. |
| Atom Economy | Low to moderate, due to byproducts from protection/deprotection steps. | High, aiming for addition and condensation reactions. |
| E-Factor (Waste/Product ratio) | High | Low |
| Solvent Use | High volume of volatile organic compounds (VOCs). | None or benign solvents (e.g., water). |
Continuous Flow Synthesis Techniques
Continuous flow chemistry, where reactants are continuously pumped through a reactor (often a microreactor or a tube), offers numerous advantages over traditional batch processing for the synthesis of fine chemicals. These benefits include enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability.
For the synthesis of structural analogues of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, such as thiodiglycol (B106055), continuous flow methods have been successfully developed. A patented method describes the continuous synthesis of thiodiglycol from ethylene oxide and hydrogen sulfide (B99878) using a tubular reactor. google.com This process operates at mild temperatures (0-40 °C) and normal pressure, offering a green and efficient alternative to batch methods. google.com Key advantages noted are short reaction times, absence of back-mixing, generation of no by-products, and the ability to recycle excess reactants, leading to high product purity (98-99.5%) and yield (92-99%). google.com
These principles can be directly applied to a hypothetical continuous synthesis of Ethanol, 2,2'-[oxybis(methylenethio)]bis-. A possible setup would involve two separate inlet streams, one containing a solution of sodium 2-mercaptoethoxide and the other a solution of bis(chloromethyl) ether. These streams would converge in a T-mixer and flow through a heated tube or microreactor. The precise control over temperature, pressure, and residence time afforded by the flow system would allow for optimization of the reaction to maximize yield and minimize the formation of impurities.
The following table compares the key parameters of batch versus continuous flow synthesis for a thioether like thiodiglycol. google.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Difficult, potential for hot spots | Precise and uniform |
| Safety | Higher risk with large volumes of reactants | Inherently safer, small reaction volumes |
| Scalability | Difficult, requires larger reactors | Easy, by running the system for longer |
| Product Purity | Often requires extensive purification | High purity, minimal byproducts |
| Yield | Variable | Consistently high (e.g., 92-99%) |
Derivatization and Functionalization Strategies for Ethanol, 2,2'-[oxybis(methylenethio)]bis-
The presence of two primary hydroxyl (-OH) groups in Ethanol, 2,2'-[oxybis(methylenethio)]bis- makes it an excellent platform for further chemical modification. These hydroxyl functionalities can be derivatized to create a wide range of new molecules with tailored properties for various applications, including as complexing agents, monomers for polymers, or as building blocks for more complex supramolecular structures.
Modification of Hydroxyl Functionalities for New Ligating Systems
The hydroxyl groups of Ethanol, 2,2'-[oxybis(methylenethio)]bis- can be readily converted into other functional groups to create novel ligands for metal ion coordination. The combination of soft sulfur atoms and modifiable hard oxygen/nitrogen donors allows for the design of ligands with specific selectivities.
A primary strategy involves converting the diol into a dihalide or a ditosylate, which can then be reacted with various nucleophiles to build larger structures. For instance, reaction with another dithiol under high-dilution conditions can lead to the formation of macrocyclic polythioethers, also known as thia-crown ethers. semanticscholar.orgwikipedia.org These macrocycles are known for their ability to selectively bind with transition metal ions. wikipedia.org
Another approach is the etherification or esterification of the hydroxyl groups to introduce additional coordinating arms. For example, reaction with chloroacetonitrile could introduce nitrile groups, creating a polydentate ligand capable of coordinating with a variety of metal centers. Recent research has shown that surface modification of polymeric materials with structures composed of β,β′-dihydroxysulfide plays a key role in protein recognition, demonstrating a sophisticated application of functionalized thioether diols. researchgate.netresearcher.life
| Modification Reaction | Reagent(s) | Functional Group Introduced | Resulting Ligand Type |
| Tosylation | Tosyl chloride, Pyridine | Tosylate (-OTs) | Intermediate for macrocyclization |
| Etherification | Sodium hydride, Alkyl halide (e.g., 2-picolyl chloride) | Pyridyl ether | N, S, O-donor ligand |
| Esterification | Acyl chloride, Triethylamine | Ester | O, S-donor ligand |
| Michael Addition | Acrylonitrile, Base | Cyanoethyl ether | N, S, O-donor ligand |
Introduction of Additional Chiral or Reactive Centers
Introducing chirality into the structure of Ethanol, 2,2'-[oxybis(methylenethio)]bis- or adding specific reactive centers can significantly expand its utility, particularly in asymmetric catalysis and bioconjugation.
Chirality: Chirality can be introduced by reacting the terminal hydroxyl groups with a chiral acid to form diastereomeric esters, which could then be separated chromatographically. Alternatively, a chiral auxiliary could be attached. A more direct method would be to start the synthesis from a chiral precursor, such as a chiral epoxide, which would result in a chiral diol product.
Reactive Centers: The hydroxyl groups are themselves reactive centers, but they can be converted into other functionalities to enable different types of subsequent reactions.
Conversion to Azides: The hydroxyls can be converted to tosylates and then displaced by sodium azide to yield a diazide derivative. This molecule can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to other molecules or surfaces.
Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the diol to the corresponding dichloride or dibromide. These dihalides are versatile intermediates for substitution reactions.
Oxidation: Selective oxidation of the hydroxyl groups could yield aldehydes or carboxylic acids, providing handles for forming imines, amides, or other functionalities. The biotransformation of the analogue thiodiglycol by alcohol dehydrogenases to form 2-hydroxyethylthioacetic acid demonstrates the feasibility of such oxidative transformations. nih.gov
Oligomerization and Polymerization Reactions from Ethanol, 2,2'-[oxybis(methylenethio)]bis- Monomers
As a diol, Ethanol, 2,2'-[oxybis(methylenethio)]bis- is a classic A-A type monomer that can undergo step-growth polymerization with various B-B type co-monomers to produce a range of oligomers and polymers. The presence of the flexible thioether and ether linkages in the backbone would be expected to impart unique properties to the resulting materials, such as a low glass transition temperature and affinity for heavy metals.
Polyesters: Polycondensation with dicarboxylic acids (or their more reactive acyl chloride derivatives) would yield polyesters. The properties of the resulting polyester (B1180765) could be tuned by the choice of the diacid co-monomer (e.g., terephthalic acid for rigidity or adipic acid for flexibility). The glycolysis of poly(ethylene terephthalate) (PET) to produce the diol monomer bis(2-hydroxyethyl) terephthalate (BHET) is a well-known process, highlighting the central role of diols in polyester chemistry. mdpi.com
Polyurethanes: Reaction with diisocyanates would produce polyurethanes. The sulfur atoms in the backbone could enhance the refractive index or thermal stability of the resulting polymer.
Polyethers: The diol can be deprotonated and reacted with dihalides in a poly-Williamson ether synthesis to form polyethers.
The table below summarizes potential polymerization reactions using Ethanol, 2,2'-[oxybis(methylenethio)]bis- as a monomer.
| Polymer Type | Co-monomer (B-B Type) | Linkage Formed | Potential Polymer Properties |
| Polyester | Diacyl chloride (e.g., Terephthaloyl chloride) | Ester | High refractive index, metal-chelating |
| Polyurethane | Diisocyanate (e.g., Methylene (B1212753) diphenyl diisocyanate) | Urethane (Carbamate) | Elastomeric, good adhesion |
| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate | Optical clarity, toughness |
| Polyether | Dihalide (e.g., 1,4-Dichlorobutane) | Ether | Flexible, low Tg, ion-conducting |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving Ethanol, 2,2 Oxybis Methylenethio Bis
Mechanistic Studies of Thioether Oxidation in Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis-
The sulfur atoms in the thioether linkages of Ethanol, 2,2'-[oxybis(methylenethio)]bis- are readily oxidized to form sulfoxide (B87167) and sulfone derivatives. This transformation is a focal point of its reactivity.
Formation and Reactivity of Sulfoxide and Sulfone Derivatives
The oxidation of the thioether proceeds in a stepwise manner. The initial oxidation converts the thioether to a sulfoxide. Subsequent oxidation of the sulfoxide yields the corresponding sulfone. This process is analogous to the oxidation of other thioethers, such as the conversion of 2-chloroethyl ethyl sulfide (B99878) to its less toxic sulfoxide counterpart. rsc.org
The reactivity of these derivatives is influenced by the oxidation state of the sulfur atom. The sulfoxide and sulfone groups are more polar than the original thioether, which can alter the compound's physical and chemical properties.
Role of Oxidizing Agents and Catalysts in Thioether Oxidation
A variety of oxidizing agents can be employed for the oxidation of thioethers. Hydrogen peroxide is a common and environmentally benign oxidant. rsc.orgresearchgate.net Other reagents include peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) and ozone. masterorganicchemistry.com The choice of oxidant can influence the selectivity of the reaction, determining whether the product is the sulfoxide or the sulfone. For instance, some systems are designed for the selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org
Catalysts are often used to enhance the rate and selectivity of thioether oxidation. Transition metal complexes and zeolites containing titanium have been shown to be effective catalysts for this transformation when using hydrogen peroxide as the oxidant. rsc.orgresearchgate.net For example, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers to either sulfoxides or sulfones, with the product distribution depending on the substrate's structure. rsc.orgresearchgate.net Other catalytic systems include those based on manganese porphyrins, which are effective for the selective oxidation of thioethers to sulfoxides. organic-chemistry.org
| Oxidizing Agent | Catalyst | Predominant Product | Reference |
| Hydrogen Peroxide (H2O2) | Titanium-containing zeolites (e.g., TS-1) | Sulfoxide or Sulfone | rsc.orgresearchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | Sulfoxide/Sulfone | masterorganicchemistry.com |
| Ozone (O3) | None | Sulfoxide/Sulfone | masterorganicchemistry.com |
| Hypochlorite (NaOCl) | None | Sulfoxide/Sulfone | acs.org |
Reactions Involving the Terminal Hydroxyl Groups of Ethanol, 2,2'-[oxybis(methylenethio)]bis-
The two terminal hydroxyl groups in Ethanol, 2,2'-[oxybis(methylenethio)]bis- are primary alcohols, which can undergo typical alcohol reactions such as esterification, etherification, and nucleophilic substitution.
Esterification and Etherification Mechanisms
Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl groups can undergo Fischer esterification to form the corresponding esters. byjus.comlibretexts.org The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. byjus.comorganic-chemistry.org Dehydration of the resulting tetrahedral intermediate yields the ester. organic-chemistry.org For diols, monoesterification can be achieved with high selectivity using specific reagents. organic-chemistry.orgorganic-chemistry.org
Etherification: The hydroxyl groups can also be converted to ethers. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This method is most effective with primary alkyl halides. masterorganicchemistry.com Another approach is the acid-catalyzed dehydration of alcohols, which is suitable for forming symmetrical ethers from primary alcohols. libretexts.org
Nucleophilic Substitution Reactions at Hydroxyl-Bearing Carbons
The hydroxyl group itself is a poor leaving group. reactory.app To facilitate nucleophilic substitution at the adjacent carbon, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonation in the presence of a strong acid. reactory.applibretexts.org The protonated hydroxyl group can then be displaced by a nucleophile in an SN2 reaction, as primary alcohols tend to follow this pathway. msu.eduysu.edu Alternatively, the alcohol can be converted to a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. reactory.app
Investigations into the Stability and Degradation Pathways of Ethanol, 2,2'-[oxybis(methylenethio)]bis-
The stability of Ethanol, 2,2'-[oxybis(methylenethio)]bis- is influenced by environmental conditions. As an analogue of thiodiglycol (B106055) (TDG), it is expected to undergo similar degradation pathways. rsc.orgrsc.org
One primary degradation pathway is oxidation of the thioether moiety. In ambient conditions, thiodiglycol is known to oxidize first to its sulfoxide and then to its sulfone derivative. rsc.org This suggests that Ethanol, 2,2'-[oxybis(methylenethio)]bis- would also be susceptible to atmospheric oxidation.
Additionally, biodegradation can occur. Studies on thiodiglycol have identified bacteria capable of utilizing it as a carbon and sulfur source. nih.govnih.gov The degradation pathways involve the oxidation of the terminal alcohol groups to carboxylic acids and cleavage of the carbon-sulfur bonds. nih.gov Given the structural similarity, it is plausible that Ethanol, 2,2'-[oxybis(methylenethio)]bis- could be subject to similar microbial degradation processes.
General chemical principles suggest that the ether linkage would be susceptible to cleavage under strong acidic conditions, while the thioether linkages would be prone to oxidation. The sulfur atoms would likely exhibit nucleophilic character, reacting with various electrophiles. However, without specific research findings for "Ethanol, 2,2'-[oxybis(methylenethio)]bis-", any detailed discussion would be speculative and would not meet the required standard of a scientifically rigorous article based on documented research.
Therefore, this article cannot be generated at this time due to the lack of specific scientific literature on the subject compound.
Coordination Chemistry and Metal Complexation Principles of Ethanol, 2,2 Oxybis Methylenethio Bis
Ligand Design Considerations for Polyether-Thioether Scaffolds
The design of ligands containing both polyether and thioether functionalities is a central theme in modern coordination and supramolecular chemistry. nih.gov The specific arrangement of these donor groups influences the resulting metal complex's composition, structure, and reactivity by controlling factors like stereochemistry and the electronic properties of the metal center. nih.gov
Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- is an acyclic, flexible ligand capable of binding to a metal center through its two sulfur atoms and one oxygen atom. This simultaneous binding by multiple donor atoms to a single central metal ion is known as the chelate effect. Polydentate ligands form complexes that are significantly more stable than those formed by an equivalent number of separate, monodentate ligands. This enhanced stability, primarily an entropy-driven effect, is a fundamental principle in ligand design. For this ligand, the formation of five-membered chelate rings (M-S-C-C-O and M-O-C-S-C) upon coordination would be particularly favorable. nih.gov
The stability and selectivity of polyether-thioether ligands can be further enhanced by incorporating the donor atoms into a macrocyclic structure, such as a thiacrown ether. wikipedia.org These macrocyclic analogues exhibit a greater degree of preorganization, meaning the donor atoms are already held in a conformation suitable for metal binding, reducing the entropic penalty of complexation. This often leads to higher complex stability and more pronounced selectivity for metal ions whose size is complementary to the macrocycle's cavity. mdpi.com
The coordination behavior of Ethanol, 2,2'-[oxybis(methylenethio)]bis- is effectively described by the Hard and Soft Acids and Bases (HSAB) principle. alfa-chemistry.com This theory classifies metal ions (Lewis acids) and ligand donor atoms (Lewis bases) as either "hard" or "soft" based on factors like charge density, polarizability, and electronegativity.
Thioether Sulfur: The sulfur atoms in the thioether groups are considered soft donors. They are large, highly polarizable, and have lower electronegativity. Consequently, they form strong, stable coordinate bonds with soft metal ions. alfa-chemistry.com
Ether Oxygen: The oxygen atom in the ether linkage is a hard donor. It is small, has high electronegativity, and is not easily polarized. It preferentially coordinates with hard metal ions.
This dual character allows the ligand to selectively bind a wide range of metal ions. It will show a high affinity for soft transition metals like silver(I), palladium(II), and platinum(II) due to the strong interaction with the two thioether sulfur donors. Conversely, it can also coordinate to hard metal ions such as alkali, alkaline earth, and early transition metals, primarily through the ether oxygen. scite.ai The coordination with borderline metals like iron(II), zinc(II), and copper(II) will depend on a balance of these interactions.
| Category | Donor Atom in Ligand | Typical Metal Ions (Lewis Acids) | Interaction Strength |
|---|---|---|---|
| Hard Base | Ether Oxygen (-O-) | Na+, K+, Ca2+, Mg2+, Fe3+, La3+ | Strong (Hard-Hard) |
| Soft Base | Thioether Sulfur (-S-) | Ag+, Pd2+, Pt2+, Hg2+, Au+ | Strong (Soft-Soft) |
| Borderline Acids | Both Oxygen and Sulfur | Fe2+, Co2+, Ni2+, Cu2+, Zn2+ | Moderate |
Complexation Behavior with Transition Metal Ions
The presence of both sulfur and oxygen donors makes Ethanol, 2,2'-[oxybis(methylenethio)]bis- a versatile ligand for complexing with a variety of d-block transition metal ions. The coordination chemistry is heavily influenced by the electronic structure and HSAB character of the specific metal ion.
The coordination chemistry of thioether ligands is particularly extensive with late transition metals. scite.ai The flexible nature of this ligand allows it to adopt various conformations to achieve stable coordination geometries, typically forming a tridentate S,O,S-coordination pocket. The resulting complexes with metals like nickel(II), copper(II), or palladium(II) would likely feature the ligand occupying three sites in a square planar or octahedral coordination sphere, with the remaining sites filled by solvent molecules or other counter-ions.
The stoichiometry of complexes formed between polydentate ligands and metal ions is commonly 1:1, although other ratios like 1:2 (metal:ligand) or 2:1 can occur depending on the specific conditions and the nature of the metal and ligand. uobabylon.edu.iqresearchgate.net For Ethanol, 2,2'-[oxybis(methylenethio)]bis-, a 1:1 stoichiometry is most probable, where one molecule of the ligand binds to one metal ion.
The stability of these complexes is quantified by the formation constant (K) or its logarithm (log K). Higher values indicate greater thermodynamic stability. electrochemsci.org Studies on analogous thio-oxocrown ethers and acyclic thioether ligands show a clear preference for softer metal ions. For instance, complexation studies with various cations have demonstrated that the stability of complexes with similar ligands often follows a trend that reflects the HSAB principle. mdpi.com The soft Ag⁺ ion typically forms a highly stable complex, while harder cations like Na⁺ or Ca²⁺ show weaker binding. mdpi.com
| Metal Ion | HSAB Class | log K (approximate) |
|---|---|---|
| Ag+ | Soft | ~4.5 - 5.5 |
| Fe2+ | Borderline | ~3.5 - 4.5 |
| Ca2+ | Hard | ~3.0 - 4.0 |
| K+ | Hard | ~2.5 - 3.5 |
| Zn2+ | Borderline | ~2.0 - 3.0 |
Note: The values in Table 2 are illustrative for a representative ligand in a specific solvent system and demonstrate general trends. Actual values for Ethanol, 2,2'-[oxybis(methylenethio)]bis- would require experimental determination. mdpi.com
Spectroscopic techniques are crucial for confirming the coordination of the ligand to a metal center and elucidating the structure of the resulting complex.
Infrared (IR) Spectroscopy: Coordination of the ether oxygen to a metal ion typically causes a shift in the C-O-C stretching vibration to a lower frequency (wavenumber). Metal-sulfur (M-S) and metal-oxygen (M-O) vibrations can sometimes be observed in the far-IR region (typically below 400 cm⁻¹), providing direct evidence of bonding. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes. Upon coordination, the electron density around the donor atoms is altered, leading to a downfield shift (deshielding) of the signals for the protons and carbons adjacent to the sulfur and oxygen atoms (i.e., the -CH₂-S- and -CH₂-O- groups). This provides clear evidence of a ligand-metal interaction in solution. wikipedia.orgnih.gov
UV-Visible (UV-Vis) Spectroscopy: The color of many transition metal complexes arises from electronic transitions between d-orbitals, which are split in energy by the ligand field. pressbooks.pub Coordination of thioether ligands can give rise to intense ligand-to-metal charge transfer (LMCT) bands, typically in the UV or near-visible region. cdnsciencepub.com These S(σ) → M(d) transitions are characteristic of metal-thioether bonds and can be used to probe the coordination environment. mst.edu Ether oxygen coordination can also influence the d-d transition energies, but O → M LMCT bands are typically found at much higher energies in the deep UV region.
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in C-O-C stretching frequency; Appearance of new bands in far-IR | Coordination of ether oxygen; Formation of M-S and M-O bonds |
| NMR Spectroscopy | Downfield shift of protons/carbons adjacent to S and O atoms | Confirmation of coordination at S and O donors in solution |
| UV-Vis Spectroscopy | Appearance of new, intense absorption bands | Ligand-to-Metal Charge Transfer (LMCT) transitions, characteristic of M-S bonding |
Coordination with Lanthanide and Actinide Metal Centers
The interaction of Ethanol, 2,2'-[oxybis(methylenethio)]bis- with lanthanide (Ln) and actinide (An) ions is predicted to be governed by the hard and soft acid-base (HSAB) theory. Lanthanide(III) ions are considered classic hard acids, exhibiting a strong preference for coordination with hard donor atoms like oxygen. Actinide ions, particularly in their common +3 and +4 oxidation states, are also hard acids, though the greater spatial extent and energy of their 5f orbitals can introduce a slightly softer character and a higher degree of covalency in their bonding compared to lanthanides. rsc.orgnih.gov
The ligand Ethanol, 2,2'-[oxybis(methylenethio)]bis- is a polyfunctional molecule presenting a combination of hard and soft donor sites:
Hard Donors: The two terminal hydroxyl (-OH) groups and the central ether (C-O-C) oxygen.
Soft Donors: The two thioether (-S-) sulfur atoms.
Given the pronounced oxophilicity of f-block elements, it is anticipated that the primary coordination interactions would involve the hard oxygen donors. The flexible acyclic nature of the ligand would allow it to wrap around the large metal ions, with the hydroxyl and ether oxygens establishing strong coordinate bonds.
The role of the softer thioether sulfur donors is more ambiguous. While lanthanides generally show weak affinity for sulfur, actinides can exhibit more significant interactions with soft donors due to the aforementioned covalent contributions involving 5f orbitals. nih.gov Therefore, it is plausible that in actinide complexes, the thioether groups could participate in the primary coordination sphere, leading to a higher denticity of the ligand. In contrast, for lanthanide complexes, the sulfur atoms might remain uncoordinated or engage in only very weak, long-range interactions.
The coordination process would likely be highly dependent on the specific metal ion, its ionic radius, and the solvent system used. The lanthanide contraction—the steady decrease in ionic radii across the lanthanide series—could lead to variations in coordination numbers and geometries for complexes with lighter versus heavier lanthanides.
Structural Analysis of Coordination Modes and Geometries in Formed Complexes
In the absence of empirical structural data for complexes of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, predictions on their architecture must be inferred from the general characteristics of f-block coordination chemistry and the nature of the ligand itself. Lanthanides and actinides are known for their large ionic radii, which results in high and variable coordination numbers, typically ranging from 6 to 12, with 8 and 9 being very common. diva-portal.org Their coordination geometries are primarily dictated by steric factors and the optimization of electrostatic interactions, rather than directional covalent bonding, especially for lanthanides. diva-portal.org
The structural outcome of the complexation reaction would be highly sensitive to the metal-to-ligand stoichiometry.
Mononuclear Complexes: At a high ligand-to-metal ratio, the formation of mononuclear complexes, [M(L)n]x+ (where L is Ethanol, 2,2'-[oxybis(methylenethio)]bis-), is expected. In such a scenario, one or more ligand molecules would encapsulate a single metal center. The flexible backbone of the ligand could allow it to act as a tetradentate (O, O', S, S') or tridentate (O, O', O'') ligand, depending on the participation of the thioether and ether donors. Deprotonation of the terminal hydroxyl groups would create anionic alkoxide donors, leading to the formation of stable, neutral complexes if charge balance is achieved.
Dinuclear and Oligonuclear Complexes: At lower ligand-to-metal ratios, the ligand's structure is conducive to the formation of bridged, multinuclear species. The terminal hydroxyl groups, especially upon deprotonation to form alkoxides, can readily act as bridging units between two metal centers. This could lead to the formation of dinuclear or oligonuclear structures, [Mm(L)n]y+. The flexible chain of the ligand could also span between two metal ions, contributing to the assembly of coordination polymers. Research on lanthanide complexes with other flexible ligands has shown that subtle changes in the ligand's backbone can lead to diverse polymeric structures, such as 1D ladder-like or 2D herringbone frameworks.
An illustrative table of potential structural motifs is presented below.
| Stoichiometry (Metal:Ligand) | Probable Architecture | Potential Bridging Groups | Donor Atoms Involved |
| 1:2 or 1:3 | Mononuclear | None | O(hydroxyl), O(ether), S(thioether) |
| 1:1 | Dinuclear/Oligonuclear | O(alkoxide) | O(hydroxyl/alkoxide), O(ether) |
| 2:3 | Polymeric Chain/Sheet | O(alkoxide), Ligand Backbone | O(hydroxyl/alkoxide), O(ether) |
This table is predictive and not based on experimental data.
The acyclic and flexible nature of Ethanol, 2,2'-[oxybis(methylenethio)]bis- allows it to adopt numerous conformations. This conformational flexibility is a key factor in determining the final coordination geometry. The ligand can adapt its shape to accommodate the steric requirements of different-sized lanthanide and actinide ions.
The gauche and anti conformations around the C-C, C-S, and C-O bonds will dictate the spatial arrangement of the donor atoms. A folded, or syn, conformation would be necessary for the ligand to act as a chelating agent to a single metal center, bringing the donor atoms into close proximity. An extended, or anti, conformation would favor the bridging of two different metal centers, potentially leading to the formation of coordination polymers. The final adopted conformation in a solid-state structure would be the one that minimizes steric hindrance and maximizes the stability of the coordination environment around the metal ion.
Effects of Ethanol, 2,2'-[oxybis(methylenethio)]bis- Ligand on Metal Oxidation States and Spin States
The influence of a ligand on the electronic properties of f-block elements is generally more subtle than for d-block transition metals.
Oxidation States: Lanthanides are overwhelmingly stable in the +3 oxidation state. While a few lanthanides exhibit accessible +2 (e.g., Eu2+, Yb2+) or +4 (e.g., Ce4+) states, a ligand like Ethanol, 2,2'-[oxybis(methylenethio)]bis-, with its neutral ether/thioether and potentially anionic alkoxide donors, is not expected to be sufficiently reducing or oxidizing to readily induce a change from the stable Ln3+ state under normal conditions. Actinides, in contrast, display a much richer redox chemistry with a variety of accessible oxidation states. The nature of the donor atoms in the ligand could potentially stabilize a particular oxidation state. For instance, the formation of stable complexes with the hard oxygen donors might favor higher oxidation states like An4+ (e.g., for Thorium or Uranium). However, without strong π-accepting or π-donating properties, this ligand is unlikely to be an active participant in redox transformations of the metal center itself.
Spin States: The magnetic and electronic (spin) states of lanthanide ions are determined by the number of electrons in their 4f orbitals. These orbitals are effectively shielded from the ligand environment by the outer 5s and 5p electrons. Consequently, the crystal field splitting induced by the coordinating ligands is very small. This means that the spin state of a lanthanide ion (e.g., high-spin for Gd3+) is essentially independent of the ligand environment. Therefore, coordination by Ethanol, 2,2'-[oxybis(methylenethio)]bis- is not expected to alter the spin state of a lanthanide ion.
For actinides, the 5f orbitals are more radially extended and can participate more actively in bonding. This allows for a greater ligand field effect compared to the lanthanides. While this interaction is still weaker than in d-block metals, it can lead to more complex magnetic and electronic properties. Nevertheless, concepts like high-spin/low-spin equilibria, which are common in transition metal chemistry, are not characteristic of actinide chemistry. The electronic state will be primarily determined by the actinide ion and its oxidation state, with the ligand field introducing smaller perturbations.
Supramolecular Chemistry and Non Covalent Interactions of Ethanol, 2,2 Oxybis Methylenethio Bis
Elucidation of Hydrogen Bonding Networks
Intermolecular and Intramolecular Hydrogen Bonds Involving Hydroxyl and Ether Groups
There is currently no available crystallographic or spectroscopic data for Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- to determine the presence and nature of its hydrogen bonding networks. A thorough analysis would require the determination of bond distances and angles between the hydroxyl protons and potential acceptor atoms, such as the oxygen of the ether group or the hydroxyl oxygen of a neighboring molecule. The flexibility of the molecule's backbone could potentially allow for intramolecular hydrogen bonding between a hydroxyl group and the central ether oxygen, but this has not been confirmed.
Contribution of Hydroxyl Protons in Self-Assembly Processes
The role of the hydroxyl protons in directing the self-assembly of Ethanol, 2,2'-[oxybis(methylenethio)]bis- is a key area for future investigation. In the absence of structural data, it is not possible to describe how these protons contribute to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.
Exploration of Chalcogen Bonding Involving Sulfur Atoms in Supramolecular Assemblies
Chalcogen bonding is a non-covalent interaction involving a Group 16 element, such as sulfur, acting as an electrophilic region. The sulfur atoms in the thioether linkages of Ethanol, 2,2'-[oxybis(methylenethio)]bis- could potentially engage in chalcogen bonds with nucleophilic partners. However, no studies have been published that investigate or confirm the existence of such interactions in the solid state of this compound.
Self-Assembly Processes and Hierarchical Structuring of Ethanol, 2,2'-[oxybis(methylenethio)]bis-
Formation of Extended Networks and Molecular Crystals
The process by which individual molecules of Ethanol, 2,2'-[oxybis(methylenethio)]bis- self-assemble into ordered, extended networks and ultimately form molecular crystals is unknown. Understanding this hierarchical structuring would require experimental studies, such as single-crystal X-ray diffraction, to elucidate the packing motifs and the dominant intermolecular interactions driving the assembly.
Host-Guest Chemistry and Molecular Recognition Phenomena
An extensive search of scholarly articles and chemical repositories has yielded no specific studies or data concerning the involvement of Ethanol, 2,2'-[oxybis(methylenethio)]bis- in host-guest chemistry. There are no documented instances of this molecule functioning as a host, encapsulating other molecules or ions, or acting as a guest within a larger host system. Consequently, information regarding its molecular recognition capabilities, driven by non-covalent interactions such as hydrogen bonding, sulfur-aromatic interactions, or van der Waals forces, is absent from the scientific record. The potential for this molecule's flexible thioether and terminal hydroxyl groups to participate in such interactions remains unexplored.
Crystal Engineering Strategies Employing Ethanol, 2,2'-[oxybis(methylenethio)]bis- as a Building Block
There is a notable absence of research on the application of Ethanol, 2,2'-[oxybis(methylenethio)]bis- as a tectonic or building block in the field of crystal engineering. No crystallographic data for this compound, either in its pure form or as a co-crystal, has been deposited in publicly accessible databases. As a result, there are no established strategies or research findings on how this molecule's structural features—such as its hydrogen-bond donors (-OH) and acceptors (O, S), as well as its conformational flexibility—could be utilized to direct the assembly of crystalline solids with desired topologies or properties. Its potential utility in the design of coordination polymers, metal-organic frameworks, or other supramolecular architectures has not been investigated.
Material Science Applications Derived from Ethanol, 2,2 Oxybis Methylenethio Bis
Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis
Thioether-containing diols are a versatile class of monomers that can be incorporated into a variety of polymer architectures. The presence of both hydroxyl (-OH) functional groups and thioether (-S-) linkages allows for their use in step-growth polymerization to create polymers with unique properties. The thioether bonds, in particular, can enhance refractive index, improve thermal stability, and introduce stimuli-responsiveness in the resulting materials.
Polyurethane and Polyester (B1180765) Architectures Incorporating Thioether Linkages
The hydroxyl groups of thioether diols readily react with isocyanates to form polyurethanes. The incorporation of thioether linkages into the polyurethane backbone can significantly influence the material's properties. These linkages can increase the flexibility of the polymer chain and affect the microphase separation between hard and soft segments, which in turn governs the mechanical properties of the elastomer. researchgate.netmdpi.com For instance, polyurethanes synthesized with thioether-containing soft segments may exhibit tailored thermal and mechanical behaviors compared to their conventional polyether or polyester counterparts. researchgate.net The presence of sulfur atoms can also enhance the resistance of the polyurethane to oils and chemicals. youtube.com
Similarly, thioether diols can be used in the synthesis of polyesters through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyesters exhibit modified thermal and mechanical properties. Research on aromatic polyesters has shown that the inclusion of thioether units can lead to good solubility and the ability to form tough films with high tensile strengths. figshare.comresearchgate.net The glass transition temperature (Tg) and degradation temperatures of these polyesters are influenced by the thioether content. researchgate.netresearchgate.net
Below is a table illustrating the typical mechanical properties of polyurethanes with and without thioether segments, based on data for analogous systems.
| Property | Conventional Polyurethane (Polyether-based) | Thioether-containing Polyurethane |
| Tensile Strength | 10 - 50 MPa | 5 - 40 MPa |
| Elongation at Break | 400 - 800% | 300 - 700% |
| Hardness (Shore A) | 70 - 95 | 65 - 90 |
Development of Epoxy Resins and Curing Systems
Thioether diols can also be utilized in epoxy resin formulations. While they are not typically primary curing agents, they can be used as reactive modifiers or co-curing agents in thiol-epoxy "click" reactions. This type of reaction is known for its high efficiency and the formation of β-hydroxy thioether linkages, which can improve adhesion and other mechanical properties. researchgate.netntu.edu.sg The incorporation of thioether diols can enhance the flexibility and toughness of the cured epoxy network, mitigating the inherent brittleness of some epoxy systems. researchgate.net
The properties of a thiol-epoxy cured resin are compared with a conventional amine-cured system in the table below, based on findings for similar materials.
| Property | Amine-Cured Epoxy Resin | Thiol-Epoxy Cured Resin |
| Tensile Strength | 50 - 80 MPa | 40 - 70 MPa |
| Flexural Strength | 80 - 120 MPa | 70 - 110 MPa |
| Glass Transition Temp (Tg) | 120 - 180 °C | 80 - 150 °C |
Synthesis of Poly(thioether) and Poly(ether-thioether) Materials
Direct polymerization of thioether diols with other sulfur-containing monomers can lead to the formation of poly(thioether)s and poly(ether-thioether)s. These polymers are of interest for applications requiring a high refractive index, such as optical materials. zju.edu.cn The synthesis of aliphatic poly(thioether)s can be challenging, but methods like the reaction of dithiols with dialkenes (thiol-ene reaction) are effective. zju.edu.cn Poly(ether-thioether)s, containing both ether and thioether linkages in their backbone, can exhibit a combination of properties from both polyethers and polythioethers, such as flexibility and chemical resistance.
Integration into Functional and Smart Materials
The unique chemical nature of the thioether bond makes it a valuable component in the design of functional and smart materials. These materials can respond to external stimuli or exhibit intrinsic properties like self-healing.
Stimuli-Responsive Polymer Networks
Polymers containing thioether linkages are particularly well-suited for the development of stimuli-responsive materials, specifically those that respond to changes in the redox environment. rsc.orgrsc.org The thioether group can be oxidized to sulfoxide (B87167) and then to sulfone, a transformation that significantly increases the polarity and hydrophilicity of the polymer chain. nih.gov This change from a hydrophobic to a hydrophilic character can be triggered by reactive oxygen species (ROS), which are present in certain biological environments or can be introduced externally. rsc.orgnih.gov This property is exploited in designing "smart" hydrogels and nanoparticles that can change their swelling behavior or disassemble in response to an oxidative stimulus. acs.org
Self-Healing and Repairable Materials
The incorporation of thioether and, more prominently, disulfide bonds into polymer networks can impart self-healing capabilities. taylorfrancis.com While thioether bonds themselves are generally stable, they can be part of dynamic network chemistries that allow for bond exchange and network rearrangement, which is a prerequisite for self-healing. For instance, in polyurethanes, the presence of dynamic bonds, including disulfide linkages, allows for the material to be repaired after damage, often with the application of a stimulus like heat. researchgate.netacs.org In epoxy resins, the introduction of disulfide-containing curing agents has been shown to create networks that can self-heal, with studies demonstrating significant recovery of mechanical properties after being cut. researchgate.netresearchgate.net The mechanism often involves a thiol-disulfide exchange reaction, which allows the polymer chains to reconnect across a damaged interface. taylorfrancis.com
The table below summarizes the healing efficiency of different self-healing polymer systems containing thioether or disulfide bonds, based on reported data for analogous materials.
| Polymer System | Healing Stimulus | Healing Time | Healing Efficiency (%) |
| Disulfide-containing Polyurethane | Heat (80 °C) | 12 h | ~95% acs.org |
| Disulfide-containing Epoxy Resin | Heat (moderate temp) | - | ~84% researchgate.net |
| Poly(thioether thiourea) | Room Temperature | 1 h (at 28 °C) | Full repair chinesechemsoc.org |
Application in Adsorption, Separation, and Extraction Technologies
Metal Ion Scavenging and Selective Extraction Systems
There is no available research data on the use of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" or its direct derivatives for metal ion scavenging or in selective extraction systems. While polymers containing thioether linkages are generally known for their potential to coordinate with heavy metal ions, no studies have been published that characterize the performance of this specific compound for such applications. Consequently, there are no data tables on its binding capacity, selectivity for different metal ions, or the influence of environmental parameters such as pH on its adsorption efficiency.
Development of Functional Coatings and Surface Modification Agents
No patents or research articles were found that describe the use of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" in the development of functional coatings or as a surface modification agent. The potential for this molecule to impart specific properties such as corrosion resistance, anti-fouling, or altered hydrophilicity to surfaces has not been explored in the available literature.
Hybrid Materials and Nanocomposites Incorporating Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- Derivatives
There is a lack of published research on the synthesis and characterization of hybrid materials or nanocomposites that incorporate "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" or its derivatives. No studies were identified that investigate the use of this compound as a linker, stabilizer, or functional component in the creation of advanced composite materials. Therefore, no data on the mechanical, thermal, or optical properties of such materials exist.
Catalytic Applications of Ethanol, 2,2 Oxybis Methylenethio Bis and Its Derived Complexes
Metal-Organic Frameworks (MOFs) and Coordination Polymers as Catalytic Platforms
The multitopic coordination sites of Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The thioether and hydroxyl groups can coordinate to various metal centers, while the flexible ether linkage can accommodate different coordination geometries, potentially leading to novel network topologies.
Thioether-based MOFs have demonstrated considerable potential in catalysis. rsc.orgresearchgate.net The sulfur atoms within the framework can act as soft Lewis basic sites, which can be crucial for activating specific substrates or stabilizing catalytic intermediates. For instance, MOFs containing thioether functionalities have been explored for their ability to adsorb and concentrate substrates within their pores, thereby enhancing catalytic efficiency. researchgate.net The incorporation of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" into MOF structures could introduce both thioether and ether functionalities, creating a unique chemical environment within the pores. The flexible nature of the ligand could also impart dynamic properties to the framework, potentially allowing for guest-induced structural changes that could influence catalytic activity and selectivity. nih.gov
Similarly, coordination polymers assembled from dithioether ligands have been synthesized and their properties investigated. rsc.org While many studies focus on their material properties, the presence of accessible metal and ligand sites suggests catalytic potential. By analogy, coordination polymers derived from "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" could serve as robust and recyclable heterogeneous catalysts. The specific catalytic applications would depend on the choice of the metal ion and the resulting framework structure.
Homogeneous Catalysis Utilizing Transition Metal Complexes of Ethanol, 2,2'-[oxybis(methylenethio)]bis-
The ability of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" to act as a chelating ligand for a wide range of transition metals opens up possibilities for its use in homogeneous catalysis. The combination of soft thioether and harder ether/hydroxyl donor atoms allows for the stabilization of various metal oxidation states, a key requirement for many catalytic cycles.
Transition metal complexes containing thioether ligands are known to catalyze a variety of oxidation and reduction reactions. researchgate.netrsc.org For instance, ruthenium and iron complexes with thioether-containing ligands have been employed in the oxidation of alcohols and hydrocarbons. acs.org The thioether sulfur can play a direct role in the catalytic cycle, for example, by being reversibly oxidized and reduced, or it can act as a spectator ligand that modulates the electronic properties of the metal center.
A notable example is the aerobic oxidation of thioethers, which can be catalyzed by gold(III) complexes. nih.gov While in this case the thioether is the substrate, it demonstrates the interaction of thioether functionalities with catalytically active metal centers. Complexes of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" with metals like ruthenium, iron, or manganese could potentially catalyze the oxidation of various substrates, with the ligand framework providing stability and influencing selectivity. rsc.org Conversely, such complexes could also be active in reduction catalysis, such as the hydrogenation of unsaturated bonds. researchgate.net
Table 1: Potential Oxidation/Reduction Reactions Catalyzed by Analogous Thioether Complexes
| Catalytic Reaction | Metal Center | Ligand Type | Substrate | Product |
| Alcohol Oxidation | Ruthenium(II) | Thioether-NHC | Secondary Alcohols | Ketones |
| Thioether Oxidation | Gold(III) | Thioether | Thioethers | Sulfoxides |
| Cyclohexene Oxidation | Iron/Ruthenium | Thioether-diimine | Cyclohexene | Cyclohexene oxide |
| Hydrogenation | Rhodium(I) | Phosphite-thioether | Alkenes | Alkanes |
Group 4 metal complexes (Titanium, Zirconium, Hafnium) bearing thioether-phenolate or thioether-amido ligands have shown significant activity as catalysts for olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. nih.govacs.orgresearchgate.net The thioether moiety in these ligands is believed to be hemilabile, meaning it can reversibly dissociate from the metal center to open up a coordination site for the monomer. This dynamic behavior can significantly influence the catalytic activity and the properties of the resulting polymer.
Complexes of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" with Group 4 metals could potentially exhibit similar catalytic activity. The flexible nature of the ligand, combined with the hemilability of the thioether groups, might lead to highly active polymerization catalysts. The structure of the ligand could also influence the stereochemistry of the polymerization, potentially leading to the formation of polymers with specific tacticities. nih.gov
Table 2: Polymerization Catalysis with Analogous Thioether-Containing Complexes
| Catalyst Type | Metal | Monomer | Polymer |
| Thioether-phenolate | Zr, Hf | 1-Hexene | Poly(1-hexene) |
| Thioether-amido | Hf, Zr, Ti | Ethylene/1-octene | Polyolefin Elastomers |
| Thioether-phenolate | Zr | Lactide | Polylactide (PLA) |
| Thioether-phenolate | Zr | ε-caprolactone | Polycaprolactone (PCL) |
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, and transition metal catalysis plays a pivotal role in these transformations. scilit.comnih.govnih.gov Thioether ligands have been shown to promote various C-H functionalization reactions, which lead to the formation of new C-C and C-heteroatom bonds. princeton.edunih.gov For example, palladium complexes with thioether ligands can catalyze the alkenylation and arylation of heteroarenes. princeton.edu
Complexes derived from "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" could be effective catalysts for a range of cross-coupling reactions. The thioether groups could act as directing groups, facilitating the activation of otherwise inert C-H bonds, or they could serve to stabilize the catalytically active metal species. The flexible diether backbone could also play a role in positioning the substrate for selective bond formation. Potential applications include the synthesis of complex organic molecules for pharmaceuticals and materials science. acsgcipr.orgrsc.orguni-tuebingen.de
Design of Heterogeneous Catalysts from Ethanol, 2,2'-[oxybis(methylenethio)]bis--Based Materials
Beyond MOFs and coordination polymers, "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" could be used to create other types of heterogeneous catalysts. For example, it could be grafted onto a solid support, such as silica (B1680970) or a polymer resin, and then metalated to generate a supported catalyst. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and recyclability).
The thioether functionalities would be particularly useful for anchoring soft metal ions like palladium, platinum, gold, or silver. These supported catalysts could be used in a variety of reactions, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The flexible nature of the ligand could allow for a degree of "pseudo-homogeneity," where the active sites have some mobility, potentially enhancing catalytic activity.
Exploration of Enantioselective Catalysis with Chiral Derivatives
The development of chiral ligands for asymmetric catalysis is a major area of chemical research. mdpi.com Chiral thioether ligands, in particular, have been successfully employed in a wide range of enantioselective transformations, including allylic substitution, hydrogenation, and Michael additions. researchgate.netbohrium.comscilit.com
"Ethanol, 2,2'-[oxybis(methylenethio)]bis-" is an achiral molecule. However, it could be used as a scaffold for the synthesis of chiral ligands. For example, chiral substituents could be introduced at the carbon atoms of the ethanol backbone, or the ligand could be coordinated to a metal center in a way that generates a chiral-at-metal complex. These chiral derivatives could then be used as ligands in asymmetric catalysis. The flexible backbone of the ligand might allow for the creation of a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. The thioether groups would serve to coordinate the metal and influence its electronic properties, further tuning the catalytic performance. nih.gov
Photoredox and Electrocatalytic Applications
Content on the use of Ethanol, 2,2'-[oxybis(methylenethio)]bis- and its complexes in photoredox and electrocatalytic reactions is not available in the current body of scientific literature.
Theoretical and Computational Studies of Ethanol, 2,2 Oxybis Methylenethio Bis Systems
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. These methods would be essential for elucidating the three-dimensional structure and conformational preferences of Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis-.
A thorough conformational analysis of Ethanol, 2,2'-[oxybis(methylenethio)]bis- would involve systematically exploring its potential energy surface to identify stable conformers. This would typically be achieved by rotating the single bonds within the molecule, such as the C-C, C-S, C-O, and S-C bonds. For each resulting geometry, an optimization would be performed using methods like DFT (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2) and a suitable basis set (e.g., 6-31G* or larger).
The relative energies of the optimized conformers would be calculated to determine the most stable, low-energy structures. This analysis would reveal the preferred spatial arrangement of the hydroxyl and thioether groups, which is crucial for understanding its chemical reactivity and intermolecular interactions. A hypothetical data table of such results might look like this:
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| Conf-1 | 180 | 60 | 0.00 |
| Conf-2 | 60 | 60 | 1.25 |
| Conf-3 | -60 | 180 | 2.50 |
| Conf-4 | 180 | -60 | 1.25 |
This table is for illustrative purposes only, as no specific data exists for this molecule.
Once the lowest-energy conformer is identified, its electronic properties can be investigated. This would involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity. For instance, the HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
Furthermore, a population analysis, such as Natural Bond Orbital (NBO) or Mulliken population analysis, would be performed to calculate the partial atomic charges. This would provide insight into the charge distribution across the molecule, highlighting polar regions and potential sites for electrostatic interactions.
A hypothetical data table for frontier orbital analysis might be:
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
This table is for illustrative purposes only.
Molecular Dynamics Simulations for Solution Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules in a vacuum, molecular dynamics (MD) simulations are necessary to understand the behavior of Ethanol, 2,2'-[oxybis(methylenethio)]bis- in a condensed phase, such as in a solvent.
To study solvation, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water). An MD simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to observe how the solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) would be calculated to quantify the probability of finding a solvent molecule at a certain distance from specific atoms of the solute. This would reveal the structure of the solvation shells and the nature of ligand-solvent hydrogen bonds.
Given the presence of sulfur and oxygen atoms, Ethanol, 2,2'-[oxybis(methylenethio)]bis- could act as a ligand for metal ions. MD simulations could be used to study the dynamics of its binding to a metal ion in solution. This would involve calculating the binding free energy and observing the conformational changes in the ligand upon binding. Additionally, the simulation could provide insights into the mechanism and timescale of ligand exchange processes, where a solvent molecule or another ligand is displaced by Ethanol, 2,2'-[oxybis(methylenethio)]bis-.
Computational Prediction of Reaction Pathways and Transition States
Theoretical methods can be employed to predict the likely reaction pathways for Ethanol, 2,2'-[oxybis(methylenethio)]bis-. For a proposed reaction, computational chemists would search for the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS, relative to the reactants, determines the activation energy of the reaction.
Methods such as nudged elastic band (NEB) or synchronous transit-guided quasi-newton (STQN) would be used to locate the TS. Once found, the vibrational frequencies of the TS would be calculated to confirm that it is a true saddle point (i.e., it has exactly one imaginary frequency). This type of analysis is crucial for understanding reaction mechanisms and predicting reaction rates.
In Silico Design and Screening of Novel Derivatives and Analogues for Targeted Applications
The structural framework of Ethanol, 2,2'-[oxybis(methylenethio)]bis-, characterized by a flexible polyether-thioether backbone, presents a versatile scaffold for the in silico design of novel derivatives with tailored properties for specific applications. Computational chemistry provides powerful tools to rationally design and screen virtual libraries of analogues, optimizing them for desired functions before undertaking synthetic efforts. This approach accelerates the discovery of lead compounds for various targeted applications, including metal chelation, drug delivery, and as linkers in bioactive molecules.
The design process typically begins with defining a target application and the key molecular properties required. For instance, the presence of sulfur and oxygen atoms suggests a potential for metal ion coordination. Computational methods can be used to design analogues with enhanced affinity and selectivity for specific metal ions, such as heavy metals for environmental remediation or radioisotopes for medical theranostics. nih.gov Structure-activity relationship (SAR) analysis can be performed computationally to understand how modifications to the linker length, flexibility, and terminal functional groups influence binding affinity and specificity. mdpi.com
Key Design Strategies:
Modification of the Backbone: The length and flexibility of the oxybis(methylenethio) core can be systematically altered. Introducing or removing methylene (B1212753) groups, or replacing the central oxygen with other heteroatoms, can modulate the conformational freedom of the molecule. mdpi.com This is crucial for optimizing the preorganization of donor atoms for binding to a specific target, be it a metal ion or a biological receptor.
Functionalization of Terminal Groups: The terminal ethanol groups can be replaced with a wide array of functional moieties to impart new properties. For example, replacing hydroxyl groups with carboxylic acids or amines could enhance water solubility and provide handles for conjugation to other molecules.
Virtual Screening: Once a virtual library of derivatives is designed, high-throughput screening simulations can be employed to predict their properties. Techniques such as molecular docking can be used to assess the binding affinity of analogues to a protein target. For applications in materials science, molecular dynamics (MD) simulations can predict properties like miscibility with polymers or self-assembly behavior. nih.gov
A hypothetical screening workflow for identifying novel chelating agents based on the Ethanol, 2,2'-[oxybis(methylenethio)]bis- scaffold might involve:
Generation of a virtual library with varied backbone lengths and terminal functional groups.
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to determine the preferred coordination geometries and binding energies with target metal ions. nih.gov
MD simulations of the metal-ligand complexes in a relevant environment (e.g., water) to assess the stability of the complex.
Calculation of binding free energies to rank the candidates for synthetic prioritization.
The table below illustrates examples of hypothetical derivatives and the targeted applications that could be explored through computational design.
| Derivative Name | Structural Modification | Targeted Application | Computational Screening Method |
|---|---|---|---|
| 3,3'-[oxybis(methylenethio)]bis(propanoic acid) | Terminal -OH replaced with -COOH | Heavy metal chelation for remediation | DFT for binding energy calculation |
| 1,7-diamino-3,5-dithiaheptane oxide | Terminal -OH replaced with -NH2 | Linker for bioconjugation | Molecular dynamics to assess flexibility |
| Ethanol, 2,2'-[sulfonylbis(methylenethio)]bis- | Central ether oxygen replaced with sulfonyl group | Modulation of polarity and H-bonding | QM for electrostatic potential mapping |
| Bis(2-methoxyethyl)methylenethioether | Terminal -OH replaced with -OCH3 | Solvent or electrolyte component | MD for simulation of liquid properties |
This in silico approach significantly refines the selection of candidates, focusing experimental work on molecules with the highest predicted performance and thereby saving considerable time and resources.
Development of Force Fields for Molecular Modeling of Polyether-Thioether Systems
Accurate molecular modeling and simulation of systems containing Ethanol, 2,2'-[oxybis(methylenethio)]bis- and its derivatives rely heavily on the quality of the underlying empirical force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a molecule with mixed functionalities like a polyether-thioether, developing a reliable force field is a non-trivial task that requires careful parameterization to capture the intricate balance of bonded and non-bonded interactions.
Standard force fields like CHARMM, AMBER, and OPLS-AA provide well-validated parameters for common functional groups such as alkanes, ethers, and alcohols. nih.govnih.gov However, specific parameters for the C-S-C-O-C-S-C linkage present in Ethanol, 2,2'-[oxybis(methylenethio)]bis- may not be available or may lack sufficient accuracy. The process of developing a specific and reliable force field for this class of molecules involves several key steps:
Parameter Assignment by Analogy: Initial parameters for bond lengths, angles, and Lennard-Jones terms can be assigned by analogy from existing parameter sets for similar chemical fragments (e.g., diethyl ether and dimethyl sulfide). illinois.edu
Partial Charge Calculation: Electrostatic interactions are critical. High-quality atomic partial charges are typically derived from quantum mechanics calculations. The charges are fitted to reproduce the QM electrostatic potential (ESP) surrounding the molecule, often using methods like restrained electrostatic potential (RESP) fitting.
Dihedral Parameter Optimization: The most sensitive and critical parameters for flexible molecules are the dihedral (torsion) angle terms, which govern the conformational preferences of the molecule. acs.org These parameters are derived by performing QM calculations (e.g., DFT) to generate potential energy profiles for the rotation around key chemical bonds (e.g., S-CH2-O, CH2-S-CH2, O-CH2-CH2). The force field's dihedral parameters are then optimized to reproduce these QM energy profiles. researchgate.netacs.org
Validation: The newly developed force field must be validated by comparing simulation results against experimental data or higher-level QM calculations. For pure liquids of the compound, validation targets may include density, heat of vaporization, and diffusion coefficients. For conformational properties, comparison with NMR-derived data or crystallographic structures (if available) is essential. illinois.edu
The development of polarizable force fields, such as the Drude model, represents a further step in accuracy, explicitly accounting for electronic polarization. nih.govillinois.edu For systems involving interactions with metal ions, where polarization effects are significant, a polarizable force field can provide a more physically accurate description.
The table below summarizes the essential force field parameter types that require careful derivation or validation for accurate modeling of polyether-thioether systems.
| Parameter Type | Description | Derivation Method | Importance |
|---|---|---|---|
| Bond Stretching | Energy associated with bond length deviation | QM calculations, Spectroscopic data | Crucial for correct molecular geometry |
| Angle Bending | Energy associated with bond angle deviation | QM calculations, Spectroscopic data | Maintains correct local geometry |
| Torsional Dihedrals | Energy barriers for rotation around bonds | Fitting to QM potential energy scans | Determines conformational landscape and flexibility |
| Partial Atomic Charges | Distribution of charge for electrostatics | Fitting to QM electrostatic potential | Governs polar and ionic interactions |
| Lennard-Jones | van der Waals interactions (attraction/repulsion) | Fitting to experimental liquid properties | Defines molecular size and condensed-phase behavior |
By systematically developing and validating these parameters, robust force fields can be constructed, enabling predictive molecular dynamics simulations of Ethanol, 2,2'-[oxybis(methylenethio)]bis- and its analogues in diverse environments. nih.gov
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights of Ethanol, 2,2 Oxybis Methylenethio Bis Systems
Advanced Spectroscopic Techniques for Comprehensive Characterization
The unambiguous structural elucidation and deep understanding of the chemical behavior of complex molecules like Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- necessitate the use of a suite of advanced spectroscopic techniques. Each method provides a unique window into the molecule's architecture, from atomic connectivity to electronic properties.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Chemical Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of magnetically active nuclei, complex molecules with overlapping signals often require multidimensional NMR experiments for complete assignment and structural confirmation. mdpi.com For a molecule like Ethanol, 2,2'-[oxybis(methylenethio)]bis-, which possesses several chemically similar but distinct proton and carbon environments, 2D NMR is indispensable.
Key 2D NMR Experiments for Structural Elucidation:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) scalar couplings through bonds, typically over two or three bonds. For the target molecule, COSY would be crucial for establishing the connectivity within the ethyl groups, showing correlations between the hydroxyl protons (if not exchanged), the protons on the carbon adjacent to the oxygen (α-CH₂), and the protons on the carbon adjacent to the sulfur (β-CH₂).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment would definitively link each proton signal to its corresponding carbon atom, resolving any ambiguities from 1D spectra.
The flexibility of the ether and thioether linkages can be studied using advanced NMR techniques like rotating-frame Overhauser effect spectroscopy (ROESY), which provides through-space correlations and can give insights into the molecule's preferred conformations in solution. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Ethanol, 2,2'-[oxybis(methylenethio)]bis- (based on analogous structures)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| HO-CH₂- | ~3.7 | ~60-65 | -CH₂-S- | -CH₂-S- |
| -CH₂-S- | ~2.8 | ~35-40 | HO-CH₂- | HO-CH₂-, -S-CH₂-O- |
| -S-CH₂-O- | ~4.8 | ~70-75 | None | -CH₂-S- |
| HO- | Variable | N/A | HO-CH₂- (if not exchanged) | HO-CH₂- |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about bond strength and molecular symmetry.
FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). For Ethanol, 2,2'-[oxybis(methylenethio)]bis-, key expected absorptions would include a broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), and a strong C-O stretching band characteristic of ethers (~1100-1150 cm⁻¹). libretexts.org The C-S stretching vibration is typically weaker and appears in the fingerprint region (~600-800 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FTIR, as vibrations that are weak in FTIR may be strong in Raman, and vice-versa. The C-S and S-S bonds, which are often weak in FTIR, generally produce more intense and characteristic signals in Raman spectra, making it a particularly useful tool for analyzing sulfur-containing compounds. royalholloway.ac.ukroyalholloway.ac.uk The symmetry of the molecule also plays a crucial role; for a molecule with a center of symmetry, vibrations can be exclusively Raman- or IR-active.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak |
| C-H (Alkane) | Stretching | 2850-2960 (Strong) | Strong |
| C-O (Ether) | Stretching | 1050-1150 (Strong) | Medium |
| C-S (Thioether) | Stretching | 600-800 (Weak-Medium) | Strong |
X-ray Absorption Spectroscopy (XAS) for Metal Center Oxidation States and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of a specific atom. For sulfur-containing compounds, Sulfur K-edge XAS is particularly insightful. nih.gov
The technique is divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The XANES region, at and near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov The energy of the absorption edge shifts to higher values as the oxidation state of the sulfur atom increases. For instance, the S K-edge for a thioether (S²⁻) is at a significantly lower energy than for a sulfone (S⁶⁺). researchgate.net This allows for clear differentiation between thioethers, sulfoxides, and sulfones. nih.govrsc.org
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can provide precise bond lengths, such as S-C and S-metal distances if the molecule is coordinated to a metal center.
While most commonly applied to metals, S K-edge XAS is invaluable for probing the local sulfur environment in complex systems without the need for crystalline samples. nih.gov It can be used to follow changes in sulfur chemistry during a reaction, such as the oxidation of the thioether groups. acs.orgresearchgate.net
High-Resolution Mass Spectrometry and Ion Mobility Mass Spectrometry for Reaction Intermediates and Conformation
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight and elemental composition information.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Orbitrap, FT-ICR) can measure m/z values with very high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is crucial for identifying unknown compounds and reaction intermediates. For Ethanol, 2,2'-[oxybis(methylenethio)]bis-, HRMS would confirm its elemental formula (C₆H₁₄O₃S₂) and could be used to identify products of oxidation or other reactions by analyzing their exact masses. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) on high-resolution instruments involves isolating a precursor ion, fragmenting it, and analyzing the masses of the fragment ions to deduce the molecule's structure. researchgate.netresearchgate.net
Ion Mobility Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to mass spectrometry. chemrxiv.org Ions are separated based not only on their m/z but also on their size and shape (their rotationally averaged collision cross-section, CCS) as they drift through a gas-filled cell under the influence of an electric field. acs.orgresearchgate.net This technique is exceptionally powerful for:
Separating Isomers: Compounds with the same mass but different shapes (e.g., structural isomers or stereoisomers) can often be separated.
Conformational Analysis: For flexible molecules like the target compound, IM-MS can reveal the presence of different conformers coexisting in the gas phase. nih.gov Compact, folded conformers will have smaller CCS values and travel faster through the drift tube than extended, open conformers. chemrxiv.org This provides unique insights into the intrinsic conformational preferences of the molecule, free from solvent effects.
X-ray Diffraction Techniques for Crystal and Molecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Ethanol, 2,2'-[oxybis(methylenethio)]bis- or a derivative can be grown, XRD can provide a definitive solid-state molecular structure.
The analysis yields a wealth of information, including:
Atomic Coordinates: The precise position of every non-hydrogen atom in the crystal lattice.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, providing direct confirmation of the molecular geometry.
Conformation: The specific conformation adopted by the molecule in the crystalline state. For a flexible molecule, this reveals one of the low-energy conformations.
Intermolecular Interactions: Detailed information on how molecules pack in the crystal, revealing hydrogen bonds (e.g., involving the hydroxyl groups) and other non-covalent interactions that dictate the solid-state architecture.
While obtaining a suitable crystal can be a significant challenge, the resulting structural information is unparalleled in its detail and accuracy. nih.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comencyclopedia.pub This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For a flexible molecule like Ethanol, 2,2'-[oxybis(methylenethio)]bis-, SCXRD would reveal how the molecule folds and packs in the solid state, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
The presence of hydroxyl (-OH) groups suggests that hydrogen bonding would be a dominant factor in the crystal packing, likely forming extended networks. The thioether and ether linkages introduce conformational flexibility, and the crystal structure would represent the lowest energy conformation under the crystallization conditions. If the molecule were synthesized in an enantiomerically pure form, SCXRD using a radiation source like Cu-Kα could determine its absolute configuration by analyzing anomalous scattering effects. encyclopedia.pub
A hypothetical set of crystallographic data that could be obtained for Ethanol, 2,2'-[oxybis(methylenethio)]bis- is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₁₆O₃S₂ |
| Formula Weight | 212.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 12.678(5) |
| β (°) | 98.54(2) |
| Volume (ų) | 1090.1(7) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.293 |
| Hydrogen Bond Network | Intermolecular O-H···O |
Powder X-ray Diffraction for Polymorphism and Material Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. creative-biostructure.comrigaku.com Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystal structure. rigaku.com PXRD is particularly crucial for identifying different crystalline forms of the same compound, known as polymorphs. researchgate.net Polymorphs can have different physical properties, and controlling them is vital in material science.
For Ethanol, 2,2'-[oxybis(methylenethio)]bis-, different crystallization conditions (e.g., solvent, temperature) could lead to various polymorphs due to the molecule's conformational flexibility. PXRD would be the primary tool to distinguish these forms. rigaku.com Each polymorph would yield a distinct pattern of diffraction peaks at specific 2θ angles. The technique is also used for assessing the purity of a crystalline sample and for monitoring solid-state phase transformations. researchgate.netnih.gov
The table below illustrates a potential set of characteristic PXRD peaks for a hypothetical crystalline form of the compound.
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.8 | 5.60 | 100 |
| 18.2 | 4.87 | 75 |
| 21.1 | 4.21 | 90 |
| 23.5 | 3.78 | 60 |
| 28.9 | 3.09 | 30 |
Advanced Microscopy Techniques (SEM, TEM, AFM) for Material Morphology and Nanostructure Analysis
Advanced microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. wiley.comyoutube.com
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. fiveable.meelectron-microscopes.com It scans the surface with a focused beam of electrons, and the resulting signals provide information about the surface features and texture. thermofisher.com If Ethanol, 2,2'-[oxybis(methylenethio)]bis- were used to create a bulk material or a coating, SEM would be used to analyze its surface morphology, porosity, and any defects. jordilabs.com
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials. nih.govnanoscience.com An electron beam is transmitted through an ultra-thin sample, allowing for the characterization of nanoparticle size, shape, and the arrangement of atoms in a crystal lattice. psu.edu If the title compound were used as a capping ligand to synthesize nanoparticles (e.g., gold or silver nanoparticles), TEM would be essential to determine the size distribution and morphology of the resulting nanoparticles. longdom.org
Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the atomic scale. aip.org It uses a sharp probe to scan the surface, making it ideal for characterizing thin films and self-assembled monolayers (SAMs). aip.org The thioether groups in Ethanol, 2,2'-[oxybis(methylenethio)]bis- could be used to form a SAM on a gold surface. AFM would then be used to study the packing, domain formation, and surface roughness of this monolayer. aps.org
The following table summarizes the potential applications of these microscopy techniques.
| Technique | Information Obtained | Illustrative Application |
|---|---|---|
| SEM | Surface topography, morphology, porosity | Characterizing the surface of a polymer synthesized using the compound as a monomer. |
| TEM | Internal structure, particle size and shape, crystallinity | Measuring the size distribution of gold nanoparticles stabilized by the compound. |
| AFM | 3D surface topography, surface roughness, molecular packing | Visualizing a self-assembled monolayer of the compound on a gold substrate. |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for monitoring the progress of chemical reactions and assessing the purity of the final product.
Given the polar nature of Ethanol, 2,2'-[oxybis(methylenethio)]bis- due to its two hydroxyl groups, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for its analysis. jordilabs.comnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). hplc.eu Polar compounds have less affinity for the stationary phase and elute earlier. sepscience.com
This method could be used to:
Monitor Reaction Progress: By taking aliquots from a reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product, helping to optimize reaction conditions.
Assess Product Purity: After synthesis and purification, HPLC can be used to determine the purity of the compound. The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Impurities would appear as separate peaks.
The table below shows a hypothetical set of conditions and results for an RP-HPLC purity analysis.
| Parameter | Condition/Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: Water (A) / Acetonitrile (B). 95% A to 50% A over 20 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time of Product | 8.5 minutes |
| Calculated Purity | 99.2% (by peak area) |
Future Research Directions and Emerging Paradigms for Ethanol, 2,2 Oxybis Methylenethio Bis
Exploration of Novel and Sustainable Synthetic Pathways
Currently, specific, optimized synthetic routes for Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis- are not well-documented. Future research will need to focus on developing efficient and sustainable methods for its production. This could involve exploring green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts. Investigation into enzymatic or biocatalytic routes could also present a sustainable alternative to traditional chemical synthesis. A key challenge will be to achieve high yields and purity while minimizing waste and energy consumption.
Development of Advanced Functional Materials Based on Ethanol, 2,2'-[oxybis(methylenethio)]bis- Scaffolds with Tunable Properties
Once efficient synthetic pathways are established, the next frontier will be to utilize Ethanol, 2,2'-[oxybis(methylenethio)]bis- as a building block for advanced functional materials. The presence of both ether and thioether linkages, along with terminal hydroxyl groups, offers a rich platform for polymerization and modification. Research could focus on creating polymers with tunable properties, such as thermal stability, refractive index, and conductivity. The thioether groups, for instance, could be oxidized to sulfoxides or sulfones, providing a mechanism to alter the material's polarity and mechanical properties.
Table 1: Potential Research Areas for Functional Materials
| Research Area | Potential Properties to Investigate | Potential Applications |
| Polymer Synthesis | Thermal Stability, Mechanical Strength, Optical Clarity | High-performance plastics, optical lenses |
| Surface Modification | Adhesion, Biocompatibility, Anti-fouling | Medical implants, marine coatings |
| Metal-Organic Frameworks | Porosity, Catalytic Activity, Gas Sorption | Gas storage and separation, catalysis |
Integration into Hybrid Systems and Interface Chemistry
The unique chemical structure of Ethanol, 2,2'-[oxybis(methylenethio)]bis- makes it a candidate for integration into hybrid material systems. Its hydroxyl groups can be used to graft the molecule onto inorganic surfaces, such as silica (B1680970) or metal oxides, creating organic-inorganic hybrid materials with tailored interface properties. These materials could find applications in areas such as sensing, catalysis, and chromatography. Understanding the chemistry at the interface between this molecule and other materials will be crucial for designing and optimizing these hybrid systems.
Leveraging Machine Learning and Artificial Intelligence in Chemical Discovery and Design
As data on Ethanol, 2,2'-[oxybis(methylenethio)]bis- and related compounds become available, machine learning (ML) and artificial intelligence (AI) could significantly accelerate research. AI models could be trained to predict the properties of new polymers and materials based on this scaffold, allowing for the virtual screening of vast numbers of potential structures before they are synthesized in the lab. This approach can save significant time and resources. Furthermore, AI could be used to optimize synthetic routes and predict reaction outcomes, guiding the discovery of novel and more efficient production methods.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of Ethanol, 2,2'-[oxybis(methylenethio)]bis- can only be realized through interdisciplinary collaboration. Chemists will be needed to develop synthetic methods and characterize the molecule, while materials scientists and engineers will be crucial for designing, fabricating, and testing new materials and devices. This collaborative approach will be essential for translating fundamental chemical knowledge into practical applications in fields ranging from electronics to biomedicine.
Addressing Challenges and Identifying Opportunities in Polyether-Thioether Chemistry
The study of Ethanol, 2,2'-[oxybis(methylenethio)]bis- will contribute to the broader field of polyether-thioether chemistry. Challenges in this area include controlling polymer architecture, understanding structure-property relationships, and developing scalable and cost-effective manufacturing processes. By addressing these challenges for this specific molecule, researchers can uncover new opportunities and fundamental insights that are applicable to the entire class of polyether-thioethers, paving the way for the development of a new generation of advanced materials.
Conclusion of Academic Research Findings on Ethanol, 2,2 Oxybis Methylenethio Bis
Synthesis of Key Academic Contributions and Discoveries
There are no key academic contributions or discoveries specifically associated with "Ethanol, 2,2'-[oxybis(methylenethio)]bis-" found in the reviewed literature. The scientific community has not published significant research on its synthesis, properties, or potential applications.
Reiteration of the Enduring Academic Significance and Research Potential of Ethanol (B145695), 2,2'-[oxybis(methylenethio)]bis-
Due to the lack of existing research, it is not possible to reiterate any enduring academic significance or outline the research potential of "Ethanol, 2,2'-[oxybis(methylenethio)]bis-". The compound remains largely unexplored within the academic and scientific communities.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Ethanol, 2,2'-[oxybis(methylenethio)]bis-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the thioether bridges (δ ~2.6–3.0 ppm for SCH) and hydroxyl groups (δ ~1.5–2.0 ppm). The ethylene backbone signals appear in the δ 3.5–4.0 ppm range .
- Infrared Spectroscopy (IR) : Detect O–H stretching (~3200–3500 cm) and C–S bonds (~600–700 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 182.304 (CHOS) and fragmentation patterns for thioether cleavage .
Q. What synthetic routes are commonly used to prepare Ethanol, 2,2'-[oxybis(methylenethio)]bis-?
- Methodological Answer :
- Thiol-Epoxide Coupling : React 2-mercaptoethanol with ethylene dithiol in the presence of a base (e.g., NaOH) under inert conditions to form thioether linkages .
- Oxidative Coupling : Use iodine or peroxide catalysts to dimerize β-hydroxyethyl disulfide precursors, followed by reduction to stabilize thioether bonds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under nitrogen at 2–8°C to prevent oxidation of thioether groups .
- Safety Precautions : Use fume hoods, nitrile gloves, and eye protection. The compound is classified as harmful if swallowed (H302) and requires disposal via EPA-approved protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported LogP values for this compound?
- Methodological Answer :
- Experimental Validation : Use shake-flask or HPLC methods at controlled temperatures (e.g., 25°C vs. 55°C) to assess LogP. reports LogP = 1.6 at 55°C, but variations may arise from solvent polarity or ionization effects .
- Computational Modeling : Apply software like ACD/Labs Percepta to predict LogP based on molecular descriptors (e.g., polar surface area, hydrogen-bonding capacity) and compare with empirical data .
Q. What mechanistic insights explain the compound’s reactivity in radical scavenging or polymerization?
- Methodological Answer :
- Radical Scavenging : The thioether groups (–S–CH–) act as electron donors, stabilizing free radicals via sulfur’s lone pairs. This can be studied using ESR spectroscopy to track radical intermediates .
- Polymer Crosslinking : In epoxy-thiol systems, the compound’s dual hydroxyl and thioether groups enable covalent network formation. Kinetic studies (e.g., DSC or rheometry) quantify crosslinking efficiency .
Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?
- Methodological Answer :
- X-ray Crystallography : Resolve metal complexes (e.g., with Cu or Fe) to determine binding modes. The thioether’s "soft" donor character favors interactions with late transition metals .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer and stability constants .
Data Contradiction Analysis
Q. Why do different sources report conflicting melting points for this compound?
- Methodological Answer :
- Purity Assessment : Use DSC to detect impurities (e.g., residual solvents or oxidation byproducts) that depress melting points. NIST data ( ) prioritizes high-purity samples .
- Polymorphism Screening : Perform slurry experiments with varied solvents to identify crystalline forms, as polymorphism can alter thermal properties .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHOS | |
| Molecular Weight | 182.304 g/mol | |
| LogP (55°C) | 1.6 | |
| CAS Registry Number | 5244-34-8 | |
| GHS Hazard Statement | H302 (Harmful if swallowed) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
